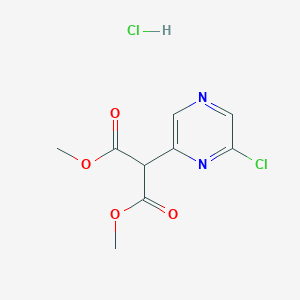
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile: is a chemical compound with the molecular formula C9H10BrN3O . This compound is characterized by the presence of a bromine atom, a tetrahydro-2H-pyran-2-yl group, a pyrazole ring, and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 5-bromo-1H-pyrazole-3-carbonitrile with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: The presence of the pyrazole ring allows for cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness: Compared to similar compounds, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10BrN3O |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
5-bromo-1-(oxan-2-yl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H10BrN3O/c10-8-5-7(6-11)12-13(8)9-3-1-2-4-14-9/h5,9H,1-4H2 |
InChI-Schlüssel |
WBTYVCGIUWCBQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C(=CC(=N2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
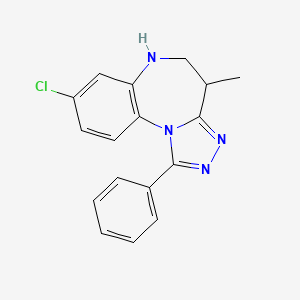

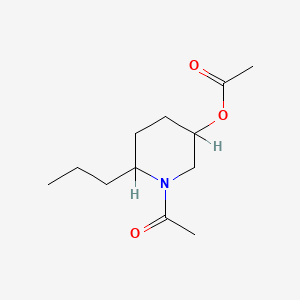
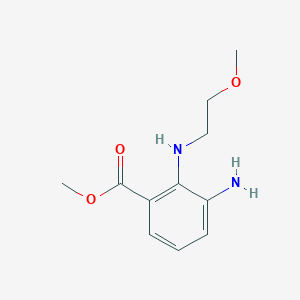
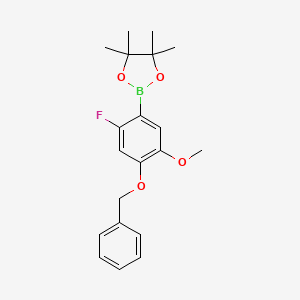
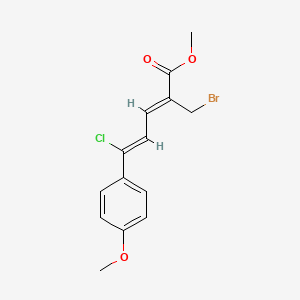
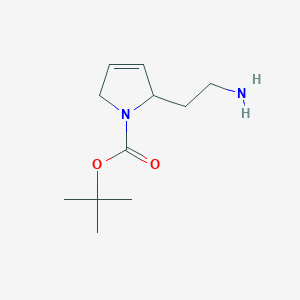
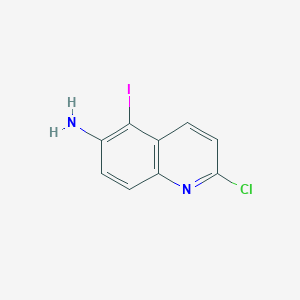
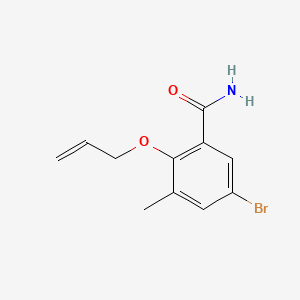


![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
